![molecular formula C13H13N3O3S B4740070 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine](/img/structure/B4740070.png)
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine
Overview
Description
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the function of ion channels.
Biochemical and Physiological Effects:
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, to inhibit the activity of certain enzymes involved in inflammation, and to modulate the function of ion channels in the nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one of the limitations is that it may not be suitable for certain experiments due to its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing new derivatives with improved properties and efficacy.
In conclusion, 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights and potential applications in various fields of science and medicine.
Scientific Research Applications
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine has been used in scientific research for various applications, including as a fluorescent probe for detecting metal ions, as a potential anticancer agent, and as a modulator of ion channels.
properties
IUPAC Name |
2-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10-3-4-11(16(17)18)12(9-10)19-7-8-20-13-14-5-2-6-15-13/h2-6,9H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRFYJDPYCTKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Methyl-2-nitrophenoxy)ethylsulfanyl]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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